molecular formula C8H7N3O2 B12863346 5-((1H-Pyrrol-2-yl)methylene)imidazolidine-2,4-dione

5-((1H-Pyrrol-2-yl)methylene)imidazolidine-2,4-dione

Cat. No.: B12863346
M. Wt: 177.16 g/mol
InChI Key: CFKHSFBDILYDDW-GQCTYLIASA-N
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Description

5-((1H-Pyrrol-2-yl)methylene)imidazolidine-2,4-dione is a heterocyclic compound that features both pyrrole and imidazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1H-Pyrrol-2-yl)methylene)imidazolidine-2,4-dione typically involves the condensation of pyrrole-2-carboxaldehyde with imidazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the methylene bridge between the pyrrole and imidazolidine rings .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((1H-Pyrrol-2-yl)methylene)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

5-((1H-Pyrrol-2-yl)methylene)imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((1H-Pyrrol-2-yl)methylene)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((1H-Pyrrol-2-yl)methylene)imidazolidine-2,4-dione is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

(5E)-5-(1H-pyrrol-2-ylmethylidene)imidazolidine-2,4-dione

InChI

InChI=1S/C8H7N3O2/c12-7-6(10-8(13)11-7)4-5-2-1-3-9-5/h1-4,9H,(H2,10,11,12,13)/b6-4+

InChI Key

CFKHSFBDILYDDW-GQCTYLIASA-N

Isomeric SMILES

C1=CNC(=C1)/C=C/2\C(=O)NC(=O)N2

Canonical SMILES

C1=CNC(=C1)C=C2C(=O)NC(=O)N2

Origin of Product

United States

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